Docosahexaenoic Acid ethyl ester-d5
Description
Significance of Stable Isotope Labeling in Contemporary Lipid Research
Stable isotope labeling is a powerful technique used to study the metabolism and dynamics of molecules within a biological system. nih.gov In lipid research, it involves the use of lipids, like DHA, that have been enriched with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov These labeled lipids are chemically identical to their natural counterparts but have a slightly higher mass. nih.gov This mass difference allows them to be distinguished and traced using analytical techniques like mass spectrometry. nih.govresearchgate.net
The use of stable isotope-labeled lipids enables researchers to directly measure the biosynthesis, transport, and degradation of lipids in vivo. nih.govresearchgate.net This provides a dynamic view of lipid metabolism that cannot be achieved with traditional analytical methods. nih.gov For instance, researchers can track the incorporation of labeled fatty acids into different lipid classes and monitor their turnover rates. This information is crucial for understanding how lipid metabolism is altered in various physiological and pathological states.
Overview of Docosahexaenoic Acid ethyl ester-d5 as a Mechanistic Research Probe
This compound is specifically designed for use as an internal standard in mass spectrometry-based lipid analysis. caymanchem.combertin-bioreagent.com The five deuterium atoms on the ethyl ester group provide a distinct mass shift, allowing for accurate quantification of its non-deuterated counterpart, DHA ethyl ester. caymanchem.combertin-bioreagent.com This is essential for studies investigating the metabolism of supplemented DHA.
Beyond its role as an internal standard, DHA-d5 serves as a tracer to investigate the intricate pathways of DHA metabolism. When introduced into a biological system, it follows the same metabolic routes as natural DHA. nih.gov Researchers can then track its conversion into various bioactive metabolites, such as specialized pro-resolving mediators (SPMs) like protectins and resolvins, which play key roles in the resolution of inflammation. caymanchem.com
By using DHA-d5, scientists can elucidate the mechanisms by which DHA exerts its beneficial effects on neuronal development, cardiovascular health, and inflammatory processes. caymanchem.com For example, studies have used deuterated DHA to investigate its uptake and incorporation into brain and retinal tissues, where it is highly abundant and crucial for normal function. caymanchem.comnih.gov Furthermore, tracing the fate of DHA-d5 can help to understand how its metabolism is altered in diseases like obesity and neurodegenerative disorders. caymanchem.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C24H31D5O2 |
| Formula Weight | 361.6 |
| Purity | ≥99% deuterated forms (d1-d5) |
| Synonyms | C22:6 n-3 ethyl ester-d5, SFE 24:6-d5 |
Note: Data sourced from publicly available chemical supplier information. caymanchem.com
Properties
Molecular Formula |
C24H31D5O2 |
|---|---|
Molecular Weight |
361.6 |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i2D3,4D2 |
InChI Key |
ITNKVODZACVXDS-HOUNFZJWSA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCCC(OC([2H])([2H])C([2H])([2H])[2H])=O |
Synonyms |
Cervonic Acid ethyl ester-d5; DHA ethyl ester-d5 |
Origin of Product |
United States |
Synthetic Strategies and Production Methodologies for Deuterated Analogues
Chemical Esterification Approaches utilizing Deuterated Precursors
Chemical esterification is a direct and widely used method for synthesizing fatty acid esters. In the context of producing Docosahexaenoic Acid ethyl ester-d5, this approach involves the reaction of docosahexaenoic acid with a deuterated ethanol (B145695) precursor, typically ethanol-d6 (B42895) (CD3CD2OD) or ethanol-d5 (B126515) (C2D5OH), in the presence of an acid catalyst.
The general reaction is a Fischer-Speier esterification. The process typically involves refluxing the fatty acid with an excess of the deuterated alcohol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The use of an excess of the alcohol helps to drive the equilibrium towards the formation of the ester product.
An alternative to using strong acids is the use of acid anhydrides and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). europa.eu This method can be effective for esterifying lysophospholipids and can be adapted for fatty acids. europa.eu The synthesis of the required deuterated precursors, such as deuterated oleic anhydride, is a preliminary step in such procedures. nih.gov The choice of method depends on the scale of the synthesis, the desired purity, and the stability of the starting materials under the reaction conditions.
| Method | Precursors | Catalyst | Key Features |
| Fischer-Speier Esterification | Docosahexaenoic Acid, Ethanol-d5/d6 | H₂SO₄, HCl | Direct, equilibrium-driven reaction. |
| Acid Anhydride Method | Docosahexaenoic Acid, Deuterated Acetic Anhydride | DMAP | Milder conditions may be possible. |
Enzymatic Transesterification Techniques for Stereoselective Deuterium (B1214612) Incorporation
Enzymatic methods offer a milder and more selective alternative to chemical synthesis, which is particularly advantageous for polyunsaturated fatty acids (PUFAs) like DHA that are prone to oxidation at high temperatures. nih.govmdpi.com Lipases are commonly employed as biocatalysts for the esterification or transesterification of fatty acids. mdpi.comnih.gov
For the synthesis of this compound, the reaction typically involves the transesterification of a DHA-rich oil (e.g., algal or fish oil) with a deuterated ethyl donor, such as deuterated ethyl acetate, or the direct esterification of free DHA with deuterated ethanol. mdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often sold under the trade name Novozym 435, are frequently used due to their high activity, stability, and broad substrate specificity. mdpi.commdpi.comnih.gov
Enzymatic reactions are performed under controlled, mild temperature conditions, which helps to preserve the structural integrity of the polyunsaturated fatty acid chain. nih.govnih.gov While the term "stereoselective" in this context does not apply to the placement of deuterium on the ethyl group (as it is not a chiral center), the high regioselectivity of enzymes is critical in lipid chemistry, for instance, in modifying specific positions on a glycerol (B35011) backbone. researchgate.net The primary advantage here is the high conversion yield and purity of the final product under gentle conditions. nih.govmdpi.com Studies have shown that enzymatic ethanolysis can achieve conversion rates exceeding 90%. nih.gov High yields of up to 99% have been reported for the synthesis of DHA/EPA ethyl esters using lipase-catalyzed transesterification, which can be enhanced with techniques like ultrasonication to improve mass transfer rates. mdpi.com
| Enzyme | Reaction Type | Deuterated Substrate | Reported Yields (Non-deuterated) | Reference |
| Candida antarctica lipase B (Novozym 435) | Esterification | Ethanol-d5/d6 | 88-96% | nih.gov |
| Candida antarctica lipase B (Novozym 435) | Acidolysis | Ethyl acetate-d5 | 88-94% | mdpi.com |
| Lipase UM1 | Ethanolysis | Ethanol-d5/d6 | >90% (DHA conversion) | nih.govresearchgate.net |
| Rhizopus oryzae lipase | Esterification | Ethanol-d5/d6 | Lower selectivity for DHA | mdpi.com |
Deuterium Exchange and Isotopic Enrichment Methodologies
Deuterium exchange provides a method for incorporating deuterium into molecules at positions other than those introduced via a deuterated precursor during esterification. These methods are particularly useful for creating deuterated analogues where specific sites on the fatty acid backbone are labeled. nih.govwikipedia.org
One common technique is heterogeneous metal-catalyzed hydrogen-deuterium (H-D) exchange. This can be performed using catalysts like Platinum on Carbon (Pt/C) or Ruthenium on Carbon (Ru/C) in the presence of deuterium oxide (D₂O) as the deuterium source, often under high temperature and pressure. europa.eunih.gov Such methods can lead to the perdeuteration of saturated fatty acids. europa.eu For unsaturated fatty acids like DHA, controlling the reaction conditions is critical to avoid the reduction of the double bonds.
More selective methods have been developed for deuterating the bis-allylic positions of PUFAs, which are particularly susceptible to oxidation. wikipedia.orgnih.gov This "reinforcement" of the lipid by substituting hydrogen with the heavier deuterium isotope at these vulnerable sites can significantly inhibit lipid peroxidation due to the kinetic isotope effect. nih.govwikipedia.org For example, catalytic exchange using specific ruthenium complexes can selectively deuterate the bis-allylic carbons of PUFAs. nih.govnih.gov This results in a mixture of isotopologues (e.g., D6 to D12-DHA), which can be analyzed by mass spectrometry. nih.gov
| Methodology | Catalyst/Reagent | Target Site | Description |
| Metal-Catalyzed H-D Exchange | Pt/C, Ru/C, D₂O | Non-specific C-H bonds | Hydrothermal conditions can lead to broad deuteration. europa.eu |
| Selective Bis-Allylic Deuteration | Ruthenium complexes | Bis-allylic C-H bonds | "Reinforces" the fatty acid against oxidation by targeting vulnerable sites. nih.govnih.gov |
| α,β-Position Deuteration | Pd(OAc)₂, CsOPiv | C-H bonds at α and β positions | Controlled deuteration adjacent to the carboxyl group. nih.gov |
| Isotopic Labeling via Tautomerization | Acid/Base, D₂O | Alpha-carbon C-H bonds | Utilizes enol/enolate intermediates to exchange hydrogens at the alpha-carbon. youtube.com |
Advanced Purification and Quality Control for Research-Grade Isotopic Purity
Achieving high chemical and isotopic purity is essential for the use of this compound as a research-grade standard. nih.govisotope.com Following synthesis, the crude product must undergo rigorous purification and subsequent quality control analysis.
Purification Techniques:
Molecular Distillation: This technique is highly effective for separating fatty acid esters from other components in the reaction mixture, such as unreacted fatty acids or glycerol. It is particularly suitable for heat-sensitive compounds like DHA as it operates under high vacuum, allowing for distillation at lower temperatures. nih.govresearchgate.net Final products with a purity of over 96% can be obtained using this method. nih.gov
Chromatography: Column chromatography and high-performance liquid chromatography (HPLC) are standard methods for purifying the target compound to a very high degree. nih.goveuropa.eu
Quality Control and Analysis: The final product's identity, chemical purity, and isotopic enrichment must be verified using advanced analytical techniques.
Mass Spectrometry (MS): This is the primary tool for confirming the mass of the deuterated compound and determining the level of deuterium incorporation. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs) or direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) are used. nih.govnih.govnih.gov Tandem mass spectrometry (MS/MS) can further help to localize the position of the deuterium atoms within the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of protons at the labeled positions, while ²H NMR can directly detect the presence and location of deuterium.
Quality Control (QC) Samples: In large-scale studies or routine analyses, pooled QC samples and reference materials (like NIST SRM 1950) are analyzed alongside experimental samples to ensure the consistency, accuracy, and comparability of the analytical data. nih.govlipidomicstandards.org The use of an internal standard, which is the primary application of this compound, is itself a critical QC measure to correct for variations during sample preparation and analysis. nih.govnih.gov
| Analysis Stage | Technique | Purpose |
| Purification | Molecular Distillation | Separation of heat-sensitive, high-molecular-weight compounds. nih.gov |
| Purification | Chromatography (HPLC, Column) | High-resolution separation for achieving high chemical purity. nih.gov |
| Identity & Purity | Gas Chromatography (GC-MS) | Analysis of volatile derivatives (FAMEs), quantification. nih.gov |
| Identity & Purity | Liquid Chromatography (LC-MS/MS) | Direct analysis, quantification, structural confirmation. nih.govnih.gov |
| Isotopic Enrichment | Mass Spectrometry (MS) | Determination of the number and percentage of incorporated deuterium atoms. nih.gov |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) | Verification of the location of deuterium labels. |
Advanced Analytical Methodologies and Quantitative Applications
Mass Spectrometry-Based Quantification in Lipidomics Research
The field of lipidomics, dedicated to the comprehensive analysis of lipids in biological systems, heavily relies on mass spectrometry (MS) for the precise quantification of a diverse array of lipid molecules. In this context, Docosahexaenoic Acid ethyl ester-d5 (DHA-EE-d5) has emerged as a critical tool, serving as an internal standard to ensure accuracy and reproducibility in these complex analyses. caymanchem.combertin-bioreagent.comsigmaaldrich.com Its chemical properties, closely mirroring the endogenous lipid, docosahexaenoic acid (DHA), yet distinguishable by its mass, make it an ideal reference compound. caymanchem.combertin-bioreagent.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of fatty acids. nih.govindexcopernicus.com The process typically involves the conversion of fatty acids into their more volatile methyl ester derivatives (FAMEs) before injection into the GC system. nih.gov The stable isotope dilution method, a key principle in quantitative GC-MS, employs deuterated analogues like DHA-EE-d5 to enhance precision and accuracy. nih.govlipidmaps.org By adding a known quantity of the deuterated standard to a sample, any variations or losses during sample preparation and analysis can be compensated for, as the standard and the target analyte behave almost identically throughout the process. nih.govlipidmaps.org DHA-EE-d5 is specifically intended for use as an internal standard for the quantification of docosahexaenoic acid ethyl ester by GC- or LC-MS. caymanchem.combertin-bioreagent.comcaymanchem.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Lipid Analysis
For the analysis of more complex, intact lipids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This powerful technique allows for the separation of a wide range of lipid classes, followed by their sensitive and specific detection. nih.gov In LC-MS/MS-based lipidomics, deuterated standards such as DHA-EE-d5 are indispensable for correcting matrix effects, which are variations in ionization efficiency caused by other components in the sample. nih.gov The incorporation of these standards allows for the normalization of peak areas, leading to more accurate quantification. nih.gov
Researchers have developed and validated LC-MS/MS methods for the simultaneous quantification of various omega-3 and omega-6 fatty acids, including DHA, using their corresponding deuterated internal standards like DHA-d5. semanticscholar.orgmdpi.com These methods have been successfully applied to analyze lipids in various biological matrices, including plasma and tissues. nih.govnih.gov For instance, a study quantifying lipids in central nervous system tissues used deuterated analogs to correct for matrix effects, which were found to be between 10-40%. nih.gov
Multiple Reaction Monitoring (MRM) for Targeted Lipid Metabolite Quantification
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS technique used for targeted quantification of known analytes. researchgate.net In MRM, the mass spectrometer is set to detect a specific precursor ion of the target molecule and then a specific fragment ion produced from its collision-induced dissociation. This high degree of specificity makes MRM ideal for quantifying low-abundance lipids in complex biological samples. mdpi.comresearchgate.net
DHA-d5 is utilized as an internal standard in MRM-based assays to quantify DHA. semanticscholar.orgmdpi.com For example, an LC-MS/MS method using MRM was developed for the quantification of free and total omega-3 and omega-6 fatty acids in human plasma. semanticscholar.orgmdpi.com This method demonstrated good linearity and sensitivity, with limits of quantification in the low nanomolar range for most analytes. semanticscholar.orgmdpi.com In another study, MRM was used to detect oxidation products of DHA and D-DHA in rat brain lipid extracts, highlighting the utility of this technique in studying lipid metabolism and pathology. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. nih.gov High-field NMR has been employed to characterize the extent and position of deuteration in docosahexaenoic acid ethyl esters. nih.gov Two-dimensional (2D) NMR techniques, in conjunction with high-field instruments (600 and 950 MHz), have enabled the precise determination of deuterium (B1214612) incorporation at each allylic position of the DHA molecule. nih.gov This level of detail is crucial for understanding the properties of these deuterated compounds, particularly their resistance to autoxidation. nih.gov
Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS) for In Vivo Tracer Studies
While direct evidence for the use of this compound in Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS) is not prevalent in the provided search results, the principles of isotope tracer studies are well-established. In such studies, isotopically labeled compounds are introduced into a biological system to trace their metabolic fate. The use of deuterated fatty acids as tracers in human metabolic studies has been documented. researchgate.net The analytical methods developed for these studies, often involving GC-MS, are designed to differentiate and quantify the labeled and unlabeled fatty acids in various biological samples. researchgate.net This allows researchers to track the absorption, distribution, and transformation of the administered fatty acid.
Strategic Utilization as an Internal Standard in Quantitative Lipid Analysis
The primary and most significant application of this compound is its role as an internal standard in the quantitative analysis of lipids. caymanchem.combertin-bioreagent.com Its five deuterium atoms give it a distinct mass from its non-deuterated counterpart, allowing for its precise detection by mass spectrometry without interfering with the measurement of the endogenous analyte. bertin-bioreagent.comcaymanchem.com
The stable isotope dilution method, which relies on the use of such standards, is considered the gold standard for quantitative analysis in mass spectrometry. nih.govlipidmaps.org By adding a known amount of DHA-EE-d5 to a sample at the beginning of the workflow, it co-extracts and co-elutes with the endogenous DHA ethyl ester, effectively correcting for any sample loss or variation in instrument response. nih.govlipidmaps.org This ensures a high degree of precision and accuracy in the final quantification. nih.govlipidmaps.org The use of deuterated standards like DHA-EE-d5 is a common practice in high-throughput lipidomics platforms and is crucial for obtaining reliable and comparable data across different studies and laboratories. sigmaaldrich.comnih.govlipidmaps.org
Metabolic Tracing and Pathway Elucidation Studies Utilizing Docosahexaenoic Acid Ethyl Ester D5
Investigation of Absorption, Distribution, and Excretion (ADME) in Animal Models
Studies utilizing Docosahexaenoic Acid ethyl ester-d5 have provided significant insights into its absorption, distribution, and metabolism in various animal models. When administered orally to mice, deuterated DHA (D-DHA) leads to a dose-dependent increase of its levels in key tissues, particularly the neural retina and the retinal pigment epithelium (RPE). nih.govbiojiva.com Research demonstrates that orally consumed D-DHA is preferentially transported to neuronal and retinal tissues. nih.gov
Pharmacokinetic studies in mice fed a diet containing 0.5% D-DHA ethyl ester showed its accretion in plasma and red blood cell membranes. nih.gov Further investigations in Sprague-Dawley rats confirmed that dietary D-DHA replaces the natural, non-deuterated form of DHA in the retina in a time-dependent manner. arvojournals.org
A study using a zebrafish model with a 1-13C-2,2-D2-labeled DHA ethyl ester provided visual evidence of its distribution. nih.gov After 15 days of administration, the labeled DHA accumulated in the intestine, liver, and muscle. nih.gov However, under the conditions of this specific study, it was not detected in the brain. nih.gov This highlights how different model organisms can be used to understand tissue-specific distribution patterns.
Table 1: Summary of Docosahexaenoic Acid-d5 Distribution in Animal Models This table is interactive. You can sort and filter the data.
| Animal Model | Labeled Compound | Tissues of Accumulation | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mouse | D-DHA ethyl ester | Neural retina, Retinal Pigment Epithelium (RPE), Plasma, Red Blood Cells | Orally administered D-DHA shows dose-dependent and preferential accumulation in retinal and neuronal tissues. | nih.gov, nih.gov, biojiva.com |
| Rat | D-DHA ethyl ester | Retina | Dietary D-DHA replaces endogenous, non-deuterated DHA in a time-dependent manner. | arvojournals.org |
| Zebrafish | (+3)DHA ethyl ester | Intestine, Liver, Muscle | Labeled DHA is rapidly incorporated into intestinal phospholipids (B1166683) and subsequently migrates to peripheral tissues like liver and muscle. | nih.gov |
Elucidation of this compound Biotransformation Pathways
Upon absorption, the ethyl ester group of this compound is hydrolyzed, releasing the deuterated free fatty acid. This D-DHA then enters the body's metabolic pathways. A primary step in its biotransformation is its incorporation into more complex lipid structures. In zebrafish, administered D-DHA is rapidly re-esterified into phospholipids, with labeled DHA-containing phosphatidylcholine (PC) appearing in the intestine. nih.gov This indicates a swift conversion from the simple ester form into a structural component of cell membranes. nih.gov
The deuteration of DHA at its bis-allylic positions is specifically designed to increase its resistance to non-enzymatic lipid peroxidation, a process initiated by the abstraction of hydrogen atoms. mdpi.com Studies have shown that this modification effectively protects against oxidative stress. nih.govbiojiva.com
While non-enzymatic oxidation is inhibited, the core metabolic processes involving enzymatic action remain largely unaffected. Research on human liver cells and in vivo studies in humans using non-deuterated omega-3 ethyl esters have shown that supplementation increases hepatic and whole-body fatty acid oxidation, including peroxisomal fatty acid oxidation. bmj.com It is understood that D-DHA, once released from its ethyl ester form, can undergo enzymatic beta-oxidation in a similar manner to its natural counterpart. Crucially, studies on deuterated DHA have shown that while radical abstraction processes are reduced, enzymatic conversion by lipoxygenases is not impacted, suggesting that key enzymatic pathways are preserved. mdpi.com
Docosahexaenoic acid is the precursor to a host of signaling molecules, including specialized pro-resolving mediators (SPMs) like resolvins, which are critical for the resolution of inflammation. The biosynthesis of these molecules is initiated by enzymes such as lipoxygenases (LOX).
Research has confirmed that deuteration at the bis-allylic sites does not prevent the enzymatic conversion of D-DHA by 15-lipoxygenase (15-LOX), a key enzyme in resolvin biosynthesis. mdpi.com This implies that D-DHA can be biotransformed into deuterated versions of these important anti-inflammatory and pro-resolving metabolites.
Conversely, the production of toxic metabolites derived from non-enzymatic oxidation is significantly reduced. In animal models of oxidative stress, rats fed with D-DHA showed lower levels of 4-Hydroxynonenal (4-HHE) and Carboxyethylpyrrole (CEP), which are harmful byproducts of lipid peroxidation from natural DHA. arvojournals.org
Table 2: Comparison of Metabolite Formation from Natural vs. Deuterated DHA This table is interactive. You can sort and filter the data.
| Metabolite Type | Precursor | Formation Pathway | Effect of Deuteration | Reference(s) |
|---|---|---|---|---|
| Specialized Pro-Resolving Mediators (e.g., Resolvins) | D-DHA | Enzymatic (e.g., 15-LOX) | Can be synthesized from D-DHA, as enzymatic conversion is not impacted. | mdpi.com |
| Toxic Oxidation Byproducts (e.g., 4-HHE, CEP) | H-DHA | Non-enzymatic Peroxidation | Formation is significantly inhibited due to increased resistance to radical attack. | arvojournals.org |
Assessment of Cellular and Tissue Lipid Remodeling and Turnover Dynamics
The use of D-DHA ethyl ester allows for precise measurement of lipid remodeling and turnover rates in various tissues. Kinetic studies in mice, involving a diet switch from D-DHA to natural DHA, have been used to determine the pharmacokinetics and washout of the labeled fatty acid. nih.gov These studies revealed that after four weeks of dietary intake, over 50% of the total DHA in the neural retina can be substituted with D-DHA. nih.govnih.gov Similar studies in rats showed a time-dependent replacement of natural DHA, with retinal substitution reaching approximately 50% to 75%. arvojournals.org
This replacement dynamic is a direct measure of the turnover rate of DHA within the phospholipids of cell membranes. The incorporation of D-DHA into phosphatidylcholine in the intestine, liver, and muscle of zebrafish is a clear example of lipid remodeling, where the dietary fatty acid is integrated into structural lipids of the cell. nih.gov
Table 3: Retinal DHA Turnover in Mice Fed a D-DHA Diet This table is interactive. You can sort and filter the data.
| Duration of D-DHA Diet | Percentage of D-DHA in Neural Retina | Key Observation | Reference(s) |
|---|---|---|---|
| 1 week | ~20% | Initial incorporation is detectable. | nih.gov |
| 4 weeks | >50% | Significant replacement of endogenous DHA with the deuterated form. | nih.gov, nih.gov |
Tracing Lipid Flux within Subcellular Compartments and Organ-Specific Pools
Stable isotope tracing with D-DHA ethyl ester enables the mapping of lipid flux between different organs and compartments. Plasma and red blood cell membranes serve as important transport pools for D-DHA as it moves through the circulation after absorption. nih.gov From this central pool, it is distributed to various tissues, with preferential uptake observed in specific organ pools like the neural retina and the RPE. nih.govbiojiva.comnih.gov
Mass spectrometry imaging (MALDI-MSI) has been employed to visualize this flux directly. In zebrafish administered a labeled DHA ethyl ester, imaging revealed the migration of the tracer from its initial site of absorption and processing in the intestine to peripheral tissues such as the liver and muscle. nih.gov This technique allows for the spatial and temporal tracking of D-DHA as it is incorporated into the phosphatidylcholine pools of different organs, providing a visual map of lipid flux throughout the body. nih.gov While these studies powerfully illustrate organ-to-organ flux, further research is needed to detail the movement into specific subcellular compartments like mitochondria or the endoplasmic reticulum.
Biochemical and Cellular Mechanistic Investigations Using Docosahexaenoic Acid Ethyl Ester D5
Cellular Uptake and Incorporation Kinetics into Membrane Phospholipids (B1166683)
The ethyl ester form of docosahexaenoic acid (DHA) facilitates its absorption and subsequent incorporation into cellular membranes. Studies have shown that DHA ethyl ester increases plasma and erythrocyte membrane DHA levels. For instance, in a study on rats, dietary supplementation with DHA ethyl ester at a dose equivalent to 8 mg/kg of DHA led to a significant increase in DHA levels in both plasma and erythrocyte membranes. This occurred without altering the content of the omega-6 fatty acid, arachidonic acid.
The kinetics of incorporation show that upon cellular uptake, DHA ethyl ester is hydrolyzed to free DHA, which is then activated to DHA-CoA by acyl-CoA synthases. This activated form is then readily incorporated into various phospholipid classes within the cell membrane, such as phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), and phosphatidylserine (B164497) (PS). Research in human umbilical vein endothelial cells (HUVECs) demonstrated that the incorporation of fatty acids into phospholipids occurs with slower kinetics than their initial uptake and storage as triglycerides, reaching a plateau at 6 hours, particularly for the incorporation of DHA into PC. In B-cells from mice fed a high-fat diet supplemented with DHA ethyl ester, there was a significant increase in total n-3 polyunsaturated fatty acids (PUFAs) at the expense of n-6 PUFAs, indicating effective uptake and incorporation.
The use of deuterated forms like DHA-EE-d5 allows for precise tracking of these processes, distinguishing the supplemented DHA from the endogenous pool and providing detailed insights into the dynamics of membrane remodeling.
Studies on Membrane Lipid Composition, Fluidity, and Functional Modulation
The incorporation of DHA into membrane phospholipids significantly alters the biophysical properties of the cell membrane. DHA's unique structure, with six double bonds, imparts a high degree of conformational flexibility, which in turn influences membrane fluidity, thickness, and the formation of specialized lipid domains like lipid rafts.
Studies have shown a direct correlation between DHA content and membrane fluidity. In cultured Y-79 retinoblastoma cells, supplementation with DHA led to a significant enhancement in the lateral mobility of fluorescent probes within the membrane, as assessed by pyrene (B120774) excimer formation. This increased fluidity is attributed to the bent and flexible nature of the unsaturated DHA acyl chains, which increases the distance between phospholipids.
Furthermore, DHA's interaction with other membrane lipids, particularly cholesterol, plays a crucial role in modulating the local structure and function of cell membranes. While lipid rafts are typically enriched in saturated lipids and cholesterol, the presence of DHA can influence their formation and stability. In a model membrane of neuronal grey matter, increasing the proportion of DHA-containing phospholipids (PDPC) led to a decrease in the system's compressibility and an increase in its elasticity. This suggests that esterified DHA can infiltrate and remodel the architecture of lipid rafts.
The functional consequences of these membrane alterations are significant. Changes in membrane fluidity and composition can modulate the activity of membrane-bound proteins, including receptors, enzymes, and ion channels. For example, in Y-79 retinoblastoma cells, DHA supplementation not only increased membrane fluidity but also resulted in a significant increase in cellular choline (B1196258) uptake, suggesting a link between membrane properties and transport activities.
Enzymatic Activity and Substrate Specificity Analyses of Lipid-Metabolizing Enzymes
The metabolism of DHA and its influence on lipid-metabolizing enzymes are critical areas of investigation. The use of DHA-EE-d5 can aid in tracing the metabolic pathways and understanding the substrate specificity of various enzymes.
Once inside the cell, DHA ethyl ester is a substrate for hydrolases that release the free fatty acid. This free DHA is then a substrate for acyl-CoA synthetases, which convert it to its active form, DHA-CoA. This molecule can then enter several metabolic pathways, including incorporation into phospholipids or metabolism by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of bioactive lipid mediators.
Studies have explored the specificity of various lipases for DHA. For instance, different lipases exhibit varying efficiencies in catalyzing the ethanolysis of algal oil to produce DHA ethyl ester. Lipase (B570770) UM1 was found to be particularly effective, with high conversion rates for DHA. Kinetic studies of lipase-catalyzed acidolysis for the synthesis of DHA/EPA ethyl esters have also been conducted to optimize production and understand the enzymatic mechanism.
Furthermore, the incorporation of DHA into membrane phospholipids can influence the activity of membrane-associated enzymes. In cardiac mitochondria, an increase in DHA levels led to the replacement of linoleic acid in cardiolipin, which in turn lowered the activity of respiratory complexes I, IV, and V. This effect was attributed to alterations in the phospholipid domains that regulate enzyme activity and phospholipid-protein binding. In human endothelial cells, DHA treatment led to an up-regulation of CD73 (ecto-5´-nucleotidase) protein content and an increase in its enzymatic activity at the cell membrane.
Investigation of Oxidative Stress Modulation and Antioxidant Mechanisms in Cellular Models
The high number of double bonds in DHA makes it susceptible to lipid peroxidation, a key event in oxidative stress. However, DHA also plays a significant role in modulating cellular antioxidant defenses.
In some contexts, DHA can enhance oxidative stress. For example, in a mouse model of Parkinson's disease, co-injection of DHA ethyl ester with the neurotoxin 6-hydroxydopamine (6-OHDA) increased the levels of lipid peroxidation markers in the striatum and enhanced the 6-OHDA-induced reduction of dopamine (B1211576) levels. This suggests that under certain conditions, an excess of DHA may increase susceptibility to oxidative damage.
Conversely, numerous studies have demonstrated the antioxidant properties of DHA. In HepG2 cells, DHA treatment decreased cellular and mitochondrial reactive oxygen species (ROS) levels and increased the total antioxidant capacity. This was accompanied by an increase in the activities and gene expression of major antioxidant enzymes. DHA's antioxidant activity is thought to be partly due to its ability to enhance mitochondrial function and biogenesis.
In retinal photoreceptors, DHA supplementation protected against oxidative stress-induced apoptosis by preventing the loss of mitochondrial membrane integrity and modulating the levels of pro- and anti-apoptotic proteins of the Bcl-2 family. Furthermore, DHA may promote the transcriptional regulation of cellular antioxidants through the activation of the Nrf2 pathway. In breast cancer cells, DHA was shown to induce the formation of autophagosomes through a mechanism involving oxidative stress-induced growth inhibitor 1 (OSGIN1).
Role in Gene Expression Regulation and Intracellular Signaling Pathways
DHA and its metabolites are known to regulate the expression of a wide range of genes and influence various intracellular signaling pathways. These effects are often mediated through interactions with nuclear receptors and by altering the membrane environment for signaling proteins.
One of the key mechanisms by which DHA regulates gene expression is through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα in the liver. This leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of those involved in lipogenesis. DHA has also been shown to decrease lipogenesis by promoting the degradation of sterol regulatory element-binding protein-1 (SREBP-1).
DHA's incorporation into membrane phospholipids can also modulate signaling pathways by influencing the localization and activity of signaling proteins. For example, an increase in phosphatidylserine (PS) concentration in the membrane, promoted by DHA, facilitates the translocation and activation of kinases such as Akt, which is crucial for neuronal survival. In breast cancer cells, DHA was found to activate the p-AMPKα/p-Raptor and inactivate the p-mTOR/p-ULK1 signaling pathways, leading to autophagy.
Furthermore, metabolites of DHA, such as neuroprotectin D1 (NPD1), have their own signaling roles. NPD1 can inhibit oxidative-stress-mediated pro-inflammatory gene induction and apoptosis by upregulating protective
Applications of Docosahexaenoic Acid Ethyl Ester-d5 in In Vivo Animal Research Models
This compound is a deuterated form of docosahexaenoic acid (DHA) ethyl ester. This isotopically labeled version serves as a critical internal standard for the quantification of its non-deuterated counterpart in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combioscience.co.uk Its application is pivotal in preclinical animal research to accurately trace the absorption, distribution, metabolism, and excretion of administered DHA ethyl ester, distinguishing it from endogenous DHA. This precision allows researchers to correlate specific physiological and therapeutic effects with the concentration of the administered compound in various tissues.
Emerging Research Directions and Methodological Innovations
Integration with Multi-Omics Approaches in Systems Biology
The era of systems biology demands a holistic understanding of biological processes, necessitating the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Docosahexaenoic Acid ethyl ester-d5 is increasingly being integrated into multi-omics workflows to provide a dynamic functional readout of lipid metabolism that complements the static information provided by other omics layers. nih.govnih.gov
In these integrated studies, DHA-d5 ethyl ester serves as a tracer to map the flux of docosahexaenoic acid through various metabolic and signaling pathways. By combining the data from the uptake and transformation of DHA-d5 ethyl ester with transcriptomic and proteomic data, researchers can correlate changes in gene expression and protein levels with specific metabolic activities. This integrated approach allows for the construction of more comprehensive and predictive models of cellular and organismal metabolism. For instance, a multi-omics study might reveal how a particular genetic variant influences the expression of enzymes involved in DHA metabolism, with the metabolic consequences of this variation being directly measured by tracing the fate of DHA-d5 ethyl ester. nih.govnih.gov
The application of multi-omics strategies is crucial for understanding complex diseases where lipid metabolism is dysregulated. murdoch.edu.au By using DHA-d5 ethyl ester as a tool within a multi-omics framework, researchers can gain deeper insights into the pathophysiology of these conditions and identify novel biomarkers and therapeutic targets.
Novel Applications in Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope tracers to map the flow of atoms through metabolic networks. nih.govnih.gov this compound is an ideal tracer for SIRM studies focused on lipid metabolism. By introducing DHA-d5 ethyl ester into a biological system, researchers can follow the deuterium (B1214612) label as it is incorporated into various downstream metabolites, providing a detailed picture of DHA trafficking, esterification, and modification. nih.gov
Novel applications of DHA-d5 ethyl ester in SIRM are expanding our understanding of lipid dynamics in various physiological and pathological contexts. For example, SIRM studies using this tracer can elucidate how different dietary conditions or disease states affect the incorporation of DHA into specific phospholipid species in cell membranes, which can have profound implications for cell signaling and function. mdpi.com
Furthermore, SIRM with DHA-d5 ethyl ester can be used to investigate the metabolic fate of DHA in specific tissues or even subcellular compartments. This level of spatial resolution is critical for understanding the specialized roles of DHA in different organs, such as the brain and retina, where it is highly enriched. nih.govresearchgate.net
Future Prospects for Translational Research Tool Development
The unique properties of this compound position it as a valuable tool for translational research, with the potential to bridge the gap between basic science discoveries and clinical applications. One of the most promising areas is in the development of diagnostic tools. For instance, abnormal DHA metabolism has been implicated in a number of diseases, and a "DHA challenge" test using DHA-d5 ethyl ester could potentially be developed to assess an individual's capacity to process this critical fatty acid, providing a personalized assessment of metabolic health.
In the realm of therapeutic development, DHA-d5 ethyl ester can be used to assess the efficacy of drugs targeting lipid metabolic pathways. By measuring changes in the flux of DHA through these pathways in response to a therapeutic intervention, researchers can gain a dynamic understanding of a drug's mechanism of action. nih.gov
A compelling example of its translational potential comes from preclinical studies on retinal diseases. Research has shown that deuterated DHA can protect against retinal degeneration in animal models by mitigating oxidative stress. nih.govnih.gov This suggests that isotope-reinforced lipids could represent a novel therapeutic strategy for conditions like age-related macular degeneration. nih.govnih.gov Further research in this area, including clinical trials, will be crucial to realizing this potential. Maternal dietary supplementation with deuterated DHA has also shown promise in protecting against hyperoxia-induced retinal vascular arrest in offspring in animal models, highlighting its potential in preventative medicine. arvojournals.org
The development of standardized protocols and reference materials for the use of DHA-d5 ethyl ester in clinical research will be essential for its widespread adoption. acs.orgnih.gov As our understanding of the role of DHA in human health continues to grow, so too will the importance of tools like this compound in translating this knowledge into tangible benefits for patients.
Q & A
Q. Q: What are the optimal synthetic routes for preparing high-purity DHA-EE-d5, and how is deuterium incorporation validated?
A: DHA-EE-d5 is synthesized via esterification of docosahexaenoic acid (DHA) with deuterated ethanol (C₂H₅OD) using catalysts like sulfuric acid or p-toluenesulfonic acid under anhydrous conditions to prevent hydrolysis . Post-synthesis, deuterium incorporation is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR), focusing on the five deuterium atoms at positions 21,21,22,22,22 (molecular formula C₂₄H₃₁D₅O₂; MW 361.57 g/mol) . Purity (>95%) is confirmed via reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection at 210 nm .
Basic Research: Analytical Methodologies
Q. Q: Which analytical methods are recommended for quantifying DHA-EE-d5 in biological matrices?
A: RP-HPLC tandem mass spectrometry (RP-HPLC-MS/MS) is the gold standard for quantification in plasma, tissue homogenates, or cell lysates. A validated protocol includes:
- Column: C18 (4.6 × 150 mm, 5 µm).
- Mobile phase: Acetonitrile:water (85:15 v/v) with 0.1% formic acid.
- Detection: Multiple reaction monitoring (MRM) for m/z transitions 362 → 317 (DHA-EE-d5) and 356 → 311 (unlabeled DHA-EE) .
Internal standards like deuterated EPA ethyl ester-d5 improve accuracy .
Advanced Research: Metabolic Tracking
Q. Q: How can DHA-EE-d5 be used to resolve conflicting data on its neuroprotective vs. pro-oxidative effects in vivo?
A: Contradictory findings (e.g., neuroprotection vs. lipid peroxidation in striatal neurons) require dual-labeling strategies:
Isotopic tracing: Co-administer DHA-EE-d5 with ¹³C-labeled antioxidants (e.g., α-tocopherol) to track oxidative byproducts via LC-MS .
Receptor interaction assays: Use CRISPR-edited cell lines lacking retinoic acid receptors (RARs) to isolate DHA-EE-d5’s direct effects from receptor-mediated pathways .
Time-resolved sampling: Collect tissues at multiple timepoints to correlate DHA-EE-d5 levels with biomarkers like 4-hydroxynonenal (4-HNE) for lipid peroxidation .
Advanced Research: Stability and Formulation
Q. Q: What experimental designs optimize DHA-EE-d5 stability in delivery systems like microcapsules?
A: Spray-drying encapsulation parameters are critical:
- Optimal conditions: Inlet temperature 188°C, 30% core material, N₂ flow rate 55 mm, pump rate 12.5 mL/min (yield: 66% entrapment) .
- Stability testing: Accelerated oxidation studies at 40°C/75% RH for 30 days, with peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) as endpoints .
- Lipid bilayer compatibility: Use differential scanning calorimetry (DSC) to assess phase transitions when incorporated into liposomes .
Advanced Research: Data Contradiction Resolution
Q. Q: How can researchers reconcile contradictory findings on DHA-EE-d5’s role in lipid peroxidation?
A: Key strategies include:
Dose-response studies: Test DHA-EE-d5 at 0.1–100 µM in vitro to identify thresholds for pro-oxidative vs. protective effects .
Tissue-specific analysis: Compare lipid peroxidation markers (e.g., malondialdehyde) in brain vs. liver tissues using GC-MS .
Knockout models: Utilize GPx4 (glutathione peroxidase 4) knockout mice to amplify oxidative stress and clarify DHA-EE-d5’s mechanistic role .
Basic Research: Safety and Handling
Q. Q: What safety protocols are recommended for handling DHA-EE-d5 in laboratory settings?
A:
- Storage: -20°C under argon, desiccated to prevent oxidation .
- PPE: Nitrile gloves, lab coat, and safety goggles (GHS Category 2A eye irritation) .
- Decomposition: Avoid strong acids/bases; toxic fumes (e.g., acrolein) may form under combustion .
- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research: Pharmacokinetic Modeling
Q. Q: What methodologies improve pharmacokinetic modeling of DHA-EE-d5 in rodent studies?
A:
- Compartmental modeling: Use non-linear mixed-effects (NLME) software like Monolix to estimate absorption (kₐ = 0.25 h⁻¹) and volume of distribution (Vd = 5.2 L/kg) .
- Tracer kinetics: Co-administer ¹⁴C-DHA-EE-d5 and measure isotope ratios in plasma via accelerator mass spectrometry (AMS) for nanogram-level sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
